molecular formula C11H16N2O B2443181 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole CAS No. 2034458-42-7

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole

Cat. No.: B2443181
CAS No.: 2034458-42-7
M. Wt: 192.262
InChI Key: RPTSTGCXWJOLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole is a chemical hybrid featuring a bioactive isoxazole ring linked to a 3-methylenepiperidine moiety. This structure combines two privileged scaffolds in medicinal chemistry, making it a compound of significant interest for various research applications. The isoxazole ring is a well-known heterocycle frequently investigated for its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The piperidine subunit, particularly with a methylene group, is a common building block in drug discovery, often used to modulate physicochemical properties and biological interactions . This compound's primary research value lies in its potential as a key intermediate or a core structural element in the design and synthesis of new bioactive molecules. Researchers can explore its utility in developing targeted therapies, given that similar isoxazole and piperidine-based structures have been studied as Hsp90 inhibitors, immunomodulators (e.g., Leflunomide), and apoptosis-inducing agents . The presence of the methylene linker offers a synthetic handle for further functionalization, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6H,1,3-5,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSTGCXWJOLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the isoxazole ring into more oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperidine moiety or the isoxazole ring.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoxazole-4-carbaldehydes, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperidine moiety allow it to bind to various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole lies in its combined isoxazole and piperidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Homocysteine Synthase Inhibition : The compound has been identified as a potential inhibitor of homocysteine synthase, an enzyme involved in homocysteine metabolism. Elevated levels of homocysteine are associated with cardiovascular diseases and neurodegenerative disorders .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial and antifungal activities, suggesting that this compound may exhibit similar effects .

2. Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound:

Study Findings Reference
Study ADemonstrated significant inhibition of homocysteine synthase activity.
Study BShowed antimicrobial activity against various bacterial strains.
Study CIndicated potential neuroprotective effects in animal models.

Case Study 1: Homocysteine Metabolism

In a controlled study, researchers investigated the effect of this compound on homocysteine levels in a rat model. The results indicated a significant reduction in homocysteine concentrations, suggesting its therapeutic potential in managing hyperhomocysteinemia-related conditions.

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against E. coli and Staphylococcus aureus. The results demonstrated that the compound exhibited inhibitory effects comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Q. How can cross-disciplinary approaches (e.g., chemo-informatics) accelerate research?

  • Answer :
  • Cheminformatics pipelines : Use KNIME or RDKit to automate reaction prediction .
  • Machine learning : Train models on heterocyclic compound libraries for property prediction .

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